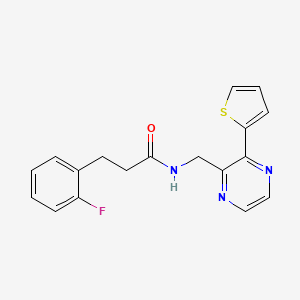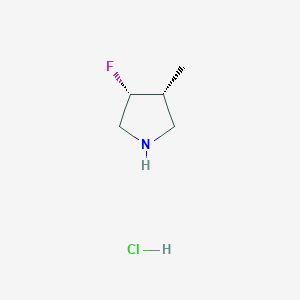
Cis-3-fluoro-4-methylpyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-fluoro-4-methylpyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of 3-fluoro-4-methylpyrrolidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Cis-3-fluoro-4-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to other fluorinated pyrrolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated and non-fluorinated pyrrolidine derivatives, which can be further utilized in chemical syntheses .
科学研究应用
Cis-3-fluoro-4-methylpyrrolidine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of cis-3-fluoro-4-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to desired biological effects .
相似化合物的比较
Similar Compounds
- 3-fluoropyrrolidine hydrochloride
- 4-methylpyrrolidine hydrochloride
- 3-chloro-4-methylpyrrolidine hydrochloride
Uniqueness
Cis-3-fluoro-4-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
1951444-32-8 |
|---|---|
分子式 |
C5H11ClFN |
分子量 |
139.60 g/mol |
IUPAC 名称 |
3-fluoro-4-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c1-4-2-7-3-5(4)6;/h4-5,7H,2-3H2,1H3;1H |
InChI 键 |
ULJKTQQMOVYVDO-UHFFFAOYSA-N |
SMILES |
CC1CNCC1F.Cl |
手性 SMILES |
C[C@H]1CNC[C@H]1F.Cl |
规范 SMILES |
CC1CNCC1F.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


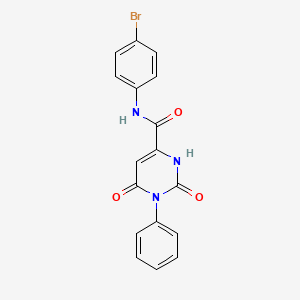
![N'-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2683701.png)
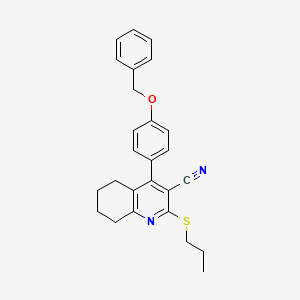
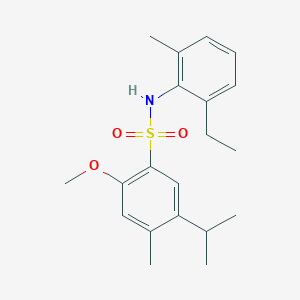
![2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2683705.png)
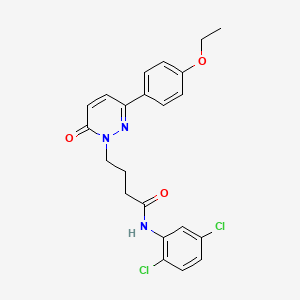
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2683707.png)
![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)
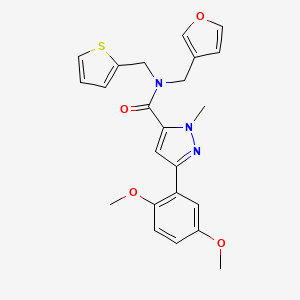
![10-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-11-[(furan-2-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2683712.png)


![4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)
